molecular formula C10H16BrN3O2 B2524923 tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate CAS No. 2018251-37-9

tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate

Cat. No.: B2524923
CAS No.: 2018251-37-9
M. Wt: 290.161
InChI Key: DAMRRGKNJJXBLZ-UHFFFAOYSA-N
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Description

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a brominated pyrazole ring, and a carbamate functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with a brominated pyrazole derivative. One common method involves the use of tert-butyl chloroformate and 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to consistent product quality and reduced production costs .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methyl group on the pyrazole ring can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction Reactions: The carbamate group can be reduced to form the corresponding amine.

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Formation of various substituted pyrazole derivatives.

    Oxidation Reactions: Formation of pyrazole carboxylic acids or aldehydes.

    Reduction Reactions: Formation of the corresponding amines.

Scientific Research Applications

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate or as a building block for the synthesis of active pharmaceutical ingredients (APIs).

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate involves its interaction with specific molecular targets. The brominated pyrazole ring can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The carbamate group may also play a role in the compound’s bioactivity by forming covalent bonds with target proteins, leading to irreversible inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[(4-bromo-1-methyl-1H-pyrazol-5-yl)methyl]carbamate is unique due to its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the tert-butyl carbamate group provides distinct chemical properties that can be leveraged in various applications .

Properties

IUPAC Name

tert-butyl N-[(4-bromo-2-methylpyrazol-3-yl)methyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16BrN3O2/c1-10(2,3)16-9(15)12-6-8-7(11)5-13-14(8)4/h5H,6H2,1-4H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DAMRRGKNJJXBLZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=NN1C)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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